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Introduction
Candida albicans is a major fungal pathogen in humans, and the emergence of drug resistance

poses a significant clinical challenge. A key mechanism of this resistance is the overexpression

of efflux pump proteins that actively transport antifungal drugs out of the cell, reducing their

intracellular concentration and efficacy. One such prominent efflux pump is CaMdr1p (Candida

albicans Multidrug Resistance Protein 1), a member of the Major Facilitator Superfamily (MFS).

[1][2][3][4] CaMdr1p functions as a drug/H+ antiporter, utilizing the proton motive force to

extrude a wide range of xenobiotics, including azole antifungals.[1]

The development of inhibitors targeting CaMdr1p is a promising strategy to overcome drug

resistance. To identify and characterize such inhibitors, robust and reliable assays are

essential. This document provides detailed protocols for measuring the inhibition of CaMdr1p

using fluorescent substrate assays. These assays are based on the principle that functional

CaMdr1p will extrude fluorescent substrates, resulting in low intracellular fluorescence. In the

presence of an inhibitor, the pump's activity is blocked, leading to the accumulation of the

fluorescent substrate and a corresponding increase in intracellular fluorescence.
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This application note focuses on the use of two well-characterized fluorescent substrates for

CaMdr1p: Nile Red and Rhodamine 6G.

Principle of the Assay
The fluorescent substrate assay for CaMdr1p inhibition is a cell-based assay that quantifies the

activity of the efflux pump. Cells expressing CaMdr1p are incubated with a fluorescent

substrate. In the absence of an inhibitor, the cells will actively pump out the substrate, resulting

in low fluorescence inside the cells. When a CaMdr1p inhibitor is present, the efflux of the

fluorescent substrate is blocked, leading to its accumulation inside the cells and a measurable

increase in fluorescence. The intensity of the fluorescence is directly proportional to the degree

of inhibition of CaMdr1p.
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Caption: Mechanism of CaMdr1p-mediated drug efflux and its inhibition.
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Caption: Experimental workflow for the fluorescent substrate assay.
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Materials and Reagents
Material/Reagent Supplier (Example) Catalog Number (Example)

Saccharomyces cerevisiae

strain expressing CaMdr1p

(Internal stock or collaborating

lab)
N/A

S. cerevisiae control strain

(empty vector)

(Internal stock or collaborating

lab)
N/A

Yeast extract peptone dextrose

(YPD) medium
Sigma-Aldrich Y1500

Phosphate-buffered saline

(PBS), pH 7.4
Thermo Fisher Scientific 10010023

Glucose Sigma-Aldrich G8270

Nile Red Thermo Fisher Scientific N1142

Rhodamine 6G Sigma-Aldrich R4127

Dimethyl sulfoxide (DMSO) Sigma-Aldrich D8418

Known CaMdr1p inhibitor (e.g.,

Enniatin)
Cayman Chemical 15339

96-well black, clear-bottom

microplates
Corning 3603

Spectrofluorometer or Flow

Cytometer
(e.g., BioTek, BD Biosciences) N/A

Experimental Protocols
Protocol 1: Nile Red Efflux Inhibition Assay
Nile Red is a fluorescent dye that is a substrate for CaMdr1p, as well as for the ABC

transporters Cdr1p and Cdr2p.[2][5][6] Its fluorescence is strongly enhanced in hydrophobic

environments, such as the lipid-rich interior of a cell.

1. Preparation of Yeast Cells: a. Inoculate a single colony of the S. cerevisiae strain expressing

CaMdr1p and the control strain into 5 mL of YPD medium. b. Grow overnight at 30°C with
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shaking (200 rpm). c. The following day, dilute the overnight culture into 50 mL of fresh YPD

medium to an optical density at 600 nm (OD600) of 0.1. d. Grow the culture at 30°C with

shaking to an OD600 of 0.8-1.0 (mid-log phase). e. Harvest the cells by centrifugation at 3,000

x g for 5 minutes. f. Wash the cells twice with PBS. g. Resuspend the cell pellet in PBS

containing 2% glucose to an OD600 of 1.0.

2. Assay Procedure: a. Aliquot 90 µL of the cell suspension into the wells of a 96-well black,

clear-bottom microplate. b. Add 1 µL of the test compound (dissolved in DMSO) at various

concentrations to the wells. For the negative control, add 1 µL of DMSO. For the positive

control, add a known inhibitor like Enniatin. c. Incubate the plate at 30°C for 15 minutes. d.

Prepare a 10X stock solution of Nile Red in PBS with 2% glucose. A final concentration of 7 µM

Nile Red is recommended.[6] e. Add 10 µL of the 10X Nile Red solution to each well. f.

Incubate the plate at 30°C for 20 minutes in the dark.[5] g. Measure the fluorescence using a

spectrofluorometer with excitation at 488 nm and emission at 530-590 nm.[5] Alternatively,

analyze the cells by flow cytometry using a 488 nm excitation laser and a PE-Texas Red filter.

[5]

3. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Calculate the

percentage of inhibition using the following formula: % Inhibition = [(Fluorescence_inhibitor -

Fluorescence_DMSO) / (Fluorescence_max_inhibition - Fluorescence_DMSO)] x 100 c. Plot

the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Rhodamine 6G Efflux Inhibition Assay
Rhodamine 6G is another fluorescent substrate that is extruded by CaMdr1p and is commonly

used to assess the activity of ABC transporters.[7][8]

1. Preparation of Yeast Cells: a. Follow the same procedure as described in Protocol 1, section

1.

2. Assay Procedure: a. Aliquot 90 µL of the cell suspension into the wells of a 96-well black,

clear-bottom microplate. b. Add 1 µL of the test compound (dissolved in DMSO) at various

concentrations. Include DMSO-only and positive inhibitor controls. c. Incubate at 30°C for 15

minutes. d. Prepare a 10X stock solution of Rhodamine 6G in PBS with 2% glucose. A final

concentration of 10 µM is often used. e. Add 10 µL of the 10X Rhodamine 6G solution to each
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well. f. Incubate the plate at 30°C for 30 minutes in the dark. g. Centrifuge the plate at 1,000 x g

for 2 minutes and discard the supernatant. h. Wash the cells with 100 µL of ice-cold PBS. i.

Resuspend the cells in 100 µL of PBS. j. Measure the fluorescence using a spectrofluorometer

with excitation at 525 nm and emission at 550 nm.[9] Flow cytometry can also be used with a

488 nm laser and a suitable emission filter.

3. Data Analysis: a. Follow the same data analysis procedure as described in Protocol 1,

section 3.

Data Presentation
The following table summarizes example quantitative data for CaMdr1p inhibition assays. Note

that these values can vary depending on the specific experimental conditions and the yeast

strain used.

Parameter Nile Red Assay
Rhodamine 6G
Assay

Reference

Substrate

Concentration
7 µM 10 µM [6]

Incubation Time with

Substrate
20 minutes 30 minutes [5]

Excitation Wavelength 488 nm 525 nm [5][9]

Emission Wavelength 530-590 nm 550 nm [5][9]

Known Inhibitor Enniatin - [5]

Example IC50 Value

(Enniatin)
9.26 µM for CaMdr1p - [5]

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/figure/Rhodamine-6G-efflux-in-Candida-species-in-incubation-with-A-PAL-ITR-PAL-ITR-and-B_fig3_329370078
https://www.researchgate.net/publication/26647462_Identification_of_Nile_Red_as_a_fluorescent_substrate_of_the_Candida_albicans_ABC_transporters_Cdr1p_and_Cdr2p_and_the_MFS_transporter_Mdr1p
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739806/
https://www.researchgate.net/figure/Rhodamine-6G-efflux-in-Candida-species-in-incubation-with-A-PAL-ITR-PAL-ITR-and-B_fig3_329370078
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739806/
https://www.researchgate.net/figure/Rhodamine-6G-efflux-in-Candida-species-in-incubation-with-A-PAL-ITR-PAL-ITR-and-B_fig3_329370078
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2739806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Solution

High background fluorescence
Autofluorescence of test

compounds or media.

Run controls with compound

and no cells. Subtract this

background.

Low signal-to-noise ratio

Insufficient substrate

accumulation or low pump

expression.

Optimize substrate

concentration and incubation

time. Verify CaMdr1p

expression.

Inconsistent results
Variation in cell density or

growth phase.

Ensure consistent cell

preparation, using cells from

the mid-logarithmic growth

phase.

Precipitation of test

compounds

Low solubility in aqueous

buffer.

Check the solubility of the

compounds. Adjust the final

DMSO concentration (typically

≤1%).

Conclusion
The fluorescent substrate assays described here provide a robust and high-throughput-

compatible method for identifying and characterizing inhibitors of the Candida albicans efflux

pump CaMdr1p. These assays are crucial tools in the discovery and development of new

antifungal therapies aimed at reversing multidrug resistance. Careful optimization of

experimental parameters and appropriate data analysis are essential for obtaining reliable and

reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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